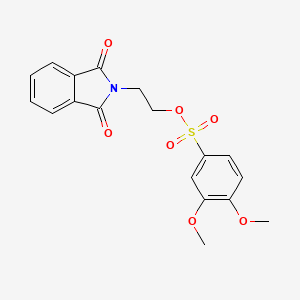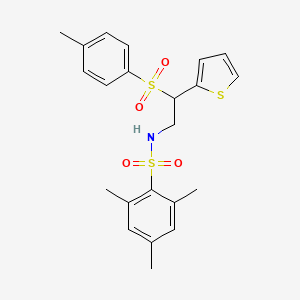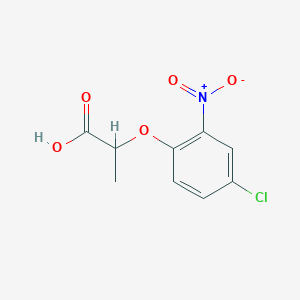
Ethyl 2-amino-3-(2-chlorophenyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-amino-3-(2-chlorophenyl)propanoate, otherwise known as 2-chloro-N-ethyl-3-phenylpropionamide, is a synthetic compound that has been widely studied for its potential applications in scientific research. It is an amide derivative of 2-chloro-N-ethyl-3-phenylpropionic acid, and is a white, odorless solid with a melting point of 113-115°C. This compound has been used in a variety of scientific applications, including enzymatic assays, drug metabolism studies, and protein synthesis experiments.
科学研究应用
Ethyl 2-amino-3-(2-chlorophenyl)propanoate has been used in a variety of scientific research applications. It has been used as an enzyme inhibitor in enzymatic assays, as a substrate for drug metabolism studies, and as a substrate for protein synthesis experiments. It has also been used in studies of the metabolism of drugs, as well as in studies of the effects of drugs on the body.
作用机制
The mechanism of action of ethyl 2-amino-3-(2-chlorophenyl)propanoate is not fully understood. It is believed that the compound binds to enzymes, inhibiting their activity and thus preventing the enzymes from catalyzing the desired reaction. It is also believed that the compound may interact with other molecules in the body, such as proteins, and may have an effect on the metabolism of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 2-amino-3-(2-chlorophenyl)propanoate are not well understood. However, the compound has been shown to inhibit the activity of certain enzymes, and it has been suggested that it may have an effect on the metabolism of drugs. It has also been suggested that the compound may interact with other molecules in the body, such as proteins, and may have an effect on the body's physiological processes.
实验室实验的优点和局限性
The main advantage of using ethyl 2-amino-3-(2-chlorophenyl)propanoate in laboratory experiments is that it is a relatively inexpensive and easy to obtain compound. It is also relatively stable, and can be stored for long periods of time without significant degradation. However, the compound is not very soluble in water, and can be difficult to dissolve in aqueous solutions. Additionally, the compound has a relatively low melting point, which can be a disadvantage in certain experiments.
未来方向
There are a number of potential future directions for the use of ethyl 2-amino-3-(2-chlorophenyl)propanoate. These include further research into its mechanism of action, its potential use as an enzyme inhibitor in drug metabolism studies, and its potential use as a substrate for protein synthesis experiments. Additionally, further research into its biochemical and physiological effects could provide insight into its potential uses in the medical field. Finally, further research into its solubility and stability could lead to improvements in its use in laboratory experiments.
合成方法
Ethyl 2-amino-3-(2-chlorophenyl)propanoate is synthesized by reacting 2-chloro-N-ethyl-3-phenylpropionic acid with ammonia in an aqueous solution. The reaction is catalyzed by a strong base such as sodium hydroxide, and the product is isolated by precipitation. The reaction is typically carried out at a temperature of around 80°C, and the yield of the product is typically around 80-90%.
属性
IUPAC Name |
ethyl 2-amino-3-(2-chlorophenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-2-15-11(14)10(13)7-8-5-3-4-6-9(8)12/h3-6,10H,2,7,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVDIWKDFAXBGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 1-[(6-chloro-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2618226.png)
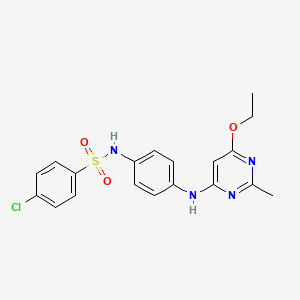
![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methoxybenzyl)oxalamide](/img/structure/B2618231.png)
![N-(2-methoxy-4-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2618232.png)
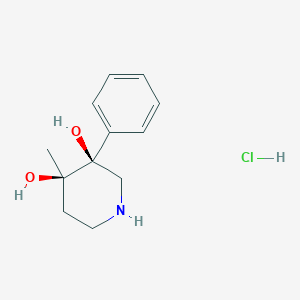
![2-{[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2618234.png)

![3-((2,5-dimethylphenyl)sulfonyl)-N-(4-isopropylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2618237.png)

